molecular formula C17H17F4N3O3 B2877884 1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097900-23-5

1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2877884
CAS RN: 2097900-23-5
M. Wt: 387.335
InChI Key: YNWAYXPLEPIFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H17F4N3O3 and its molecular weight is 387.335. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and anticancer activity of N-substituted indole derivatives have been studied, showing the potential of related compounds for inhibiting topoisomerase-I enzyme in cancer treatment (N. Kumar & Sanjay K. Sharma, 2022).
  • Research on electron delocalization's influence on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons highlights the chemical properties that contribute to their reactivity and potential applications in catalysis (M. Hobbs et al., 2010).
  • Crystal and molecular structure studies of benzyl and fluorobenzyl-substituted azaspiro imidazolidine-diones provide insight into their conformation and potential for forming hydrogen bonding patterns, relevant for designing drugs with desired physical and chemical properties (H. R. Manjunath et al., 2011).

Biological Evaluation and Therapeutic Applications

  • The synthesis and biological evaluation of fluorinated phenyl-piperazinylalkyl derivatives of imidazo[2,1-f]purine-dione as potential antidepressant agents indicate the significance of fluoroaryl substitutions in modulating receptor affinity and enzyme inhibitor activity, offering insights into the development of new psychiatric medications (A. Zagórska et al., 2016).
  • The pharmacokinetics, metabolism, and excretion study of a glycogen synthase kinase-3 inhibitor highlights the drug's rapid clearance and extensive metabolism, which are crucial factors in the development of safe and effective therapeutic agents (M. Zamek-Gliszczynski et al., 2013).
  • Novel benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one have been evaluated for anti-Alzheimer's activity, demonstrating the potential for developing new treatments for neurodegenerative diseases (M. Gupta et al., 2020).

properties

IUPAC Name

1-[1-(2-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O3/c18-13-4-2-1-3-12(13)15(26)22-7-5-11(6-8-22)23-9-14(25)24(16(23)27)10-17(19,20)21/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWAYXPLEPIFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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